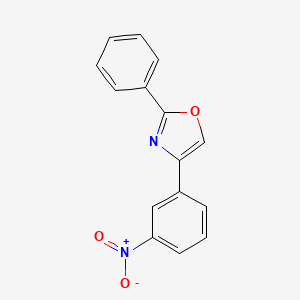

Oxazole, 4-(3-nitrophenyl)-2-phenyl-

Description

Contextualization of Oxazole (B20620) Core Structures in Contemporary Organic Synthesis

The oxazole nucleus is a cornerstone in modern organic synthesis, valued for its stability and versatile reactivity. tandfonline.com Synthetic chemists have developed a robust toolbox of reactions to construct and modify the oxazole ring, enabling the creation of diverse molecular architectures. semanticscholar.org Classic methods such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones, and the Van Leusen oxazole synthesis, utilizing tosylmethyl isocyanide (TosMIC), remain highly relevant for creating substituted oxazoles. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Van Leusen reaction, in particular, is noted for its efficiency in forming 5-substituted oxazoles from aldehydes. mdpi.com More contemporary approaches focus on transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, which offer more efficient and atom-economical routes to complex oxazole derivatives. acs.orgmdpi.com The ability to readily introduce various substituents at the 2, 4, and 5-positions of the oxazole ring allows chemists to fine-tune the steric and electronic properties of the final molecule, a critical aspect in designing compounds for specific applications. thepharmajournal.com

Table 1: Prominent Synthetic Routes to the Oxazole Core

| Synthesis Method | Key Reactants | Position of Substitution | Reference |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | 2, 4, 5-positions | wikipedia.orgsynarchive.com |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | 5-position | wikipedia.orgorganic-chemistry.org |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | 2, 5-positions | cutm.ac.in |

| From α-Haloketones | α-Haloketone, Amide | 2, 4, 5-positions | pharmaguideline.com |

| Copper-Catalyzed Cyclization | Functionalized Enamides | 2, 4, 5-positions | acs.orgnih.gov |

Academic Significance of the Oxazole Scaffold and its Substituted Derivatives

The academic fascination with the oxazole scaffold is largely fueled by its widespread presence in natural products exhibiting potent biological activities, including cytotoxic, antifungal, antibacterial, and antiviral properties. acs.org Molecules such as Diazonamide A and Virginiamycin M1 feature the oxazole motif as a key structural element. acs.org This biological relevance inspires researchers to synthesize novel oxazole derivatives to explore their potential as therapeutic agents. semanticscholar.orgalliedacademies.org

Beyond medicinal chemistry, substituted oxazoles are investigated for their unique photophysical properties. acs.org Aryl-substituted oxazoles, in particular, can exhibit strong fluorescence, making them valuable as fluorescent dyes, pH probes, and components in organic light-emitting diodes (OLEDs). sciforum.netresearchgate.net The ability to modify the electronic nature of the aryl substituents allows for the tuning of absorption and emission wavelengths. The oxazole ring can act as part of a π-conjugated system, facilitating intramolecular charge transfer (ICT), a key process in the design of functional dyes and nonlinear optical materials. researchgate.netnih.gov

Structural Specificity and Research Focus on the 4-(3-nitrophenyl)-2-phenyl- Substitution Pattern

The specific compound, Oxazole, 4-(3-nitrophenyl)-2-phenyl-, is of particular interest due to its distinct electronic asymmetry. The structure features a phenyl group at the C2 position and a 3-nitrophenyl group at the C4 position.

The Phenyl Group (C2): This group acts as a standard aromatic substituent.

The 3-Nitrophenyl Group (C4): The nitro (-NO₂) group is a powerful electron-withdrawing group. Its placement at the meta position of the phenyl ring influences the electronic properties of the entire molecule. This strong electron-withdrawing nature can significantly impact the oxazole's reactivity, photophysical characteristics, and potential interactions with biological targets. researchgate.net

Research into related nitrophenyl-substituted heterocycles, such as oxadiazoles and tetrazoles, has shown that the nitro group plays a crucial role in creating "push-pull" systems, where electron-donating and electron-withdrawing groups are paired across a conjugated system. nih.govresearchgate.net This arrangement is highly desirable for applications in nonlinear optics and as fluorescent probes. nih.gov The specific 4-(3-nitrophenyl)-2-phenyl substitution pattern provides a unique platform to study the effects of a strong, meta-directing deactivating group on the oxazole core's properties. Investigations into such compounds often focus on their synthesis, crystal structure analysis, and characterization of their photophysical properties, such as absorption and emission spectra in various solvents to understand solvatochromic effects. researchgate.net

Overview of Research Trajectories for Aryl-Substituted Oxazoles

Current research on aryl-substituted oxazoles is advancing along several key trajectories, driven by the quest for new materials and medicines.

One major area is the development of more efficient and sustainable synthetic methodologies. This includes the use of catalysis (e.g., copper, palladium) to facilitate direct C-H arylation, which avoids the need for pre-functionalized starting materials and reduces waste. tandfonline.commdpi.com One-pot, multi-component reactions are also being explored to build molecular complexity rapidly. researchgate.net

In medicinal chemistry, the focus is on designing and synthesizing libraries of aryl-substituted oxazoles to screen for various biological activities. Structure-activity relationship (SAR) studies are crucial in this area, helping researchers understand how the position and nature of aryl substituents influence a compound's efficacy against targets like cancer cell lines, bacteria, or specific enzymes. biointerfaceresearch.commdpi.com

A third significant trajectory is in materials science. Researchers are systematically modifying aryl groups with different electron-donating and electron-withdrawing substituents to create novel fluorophores with tailored properties. researchgate.net This includes developing dyes that emit in the near-infrared (NIR) region for biological imaging applications and creating compounds with large Stokes shifts to minimize signal interference. researchgate.netrsc.org The impact of nitration, as seen in the title compound, is a key strategy being explored to modulate the electronic energy levels (HOMO/LUMO) and enhance the photostability of fluorescent molecules. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

119512-00-4 |

|---|---|

Molecular Formula |

C15H10N2O3 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

4-(3-nitrophenyl)-2-phenyl-1,3-oxazole |

InChI |

InChI=1S/C15H10N2O3/c18-17(19)13-8-4-7-12(9-13)14-10-20-15(16-14)11-5-2-1-3-6-11/h1-10H |

InChI Key |

RRJVBKXAOMEZAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Theoretical Frameworks and Electronic Structure Analysis of Oxazole, 4 3 Nitrophenyl 2 Phenyl

Quantum Chemical Investigations of Molecular Geometry and Conformational Preferences

A foundational step in understanding any molecule is determining its most stable three-dimensional shape. Quantum chemical calculations would reveal the precise bond lengths, bond angles, and dihedral (torsional) angles of Oxazole (B20620), 4-(3-nitrophenyl)-2-phenyl-.

Key areas of interest for a conformational analysis would include:

The planarity of the central oxazole ring.

The rotational orientation (dihedral angles) of the 2-phenyl and 4-(3-nitrophenyl) rings relative to the oxazole core. Steric hindrance and electronic interactions between the rings would dictate the most energetically favorable conformation.

Such an analysis would typically result in a data table of optimized geometric parameters, which is currently unavailable for this specific compound.

Electronic Structure Elucidation via Advanced Computational Methods

The arrangement of electrons within a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Advanced computational methods are used to map this electronic landscape in detail.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. researchgate.netresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

For Oxazole, 4-(3-nitrophenyl)-2-phenyl-, one would expect the HOMO to be distributed across the more electron-rich parts of the molecule, likely involving the phenyl and oxazole rings. The LUMO, conversely, would be expected to be localized significantly on the electron-deficient 3-nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group. A smaller HOMO-LUMO gap would suggest higher reactivity. mdpi.com Without specific calculations, the exact energy values and orbital distributions cannot be reported.

Interactive Table: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | --- | Electron-donating ability |

| ELUMO | --- | Electron-accepting ability |

Mapping of Charge Distribution and Electrostatic Potentials

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov

In the case of Oxazole, 4-(3-nitrophenyl)-2-phenyl-, the MEP map would likely show a strong negative potential around the oxygen and nitrogen atoms of the nitro group and the oxygen of the oxazole ring, identifying these as potential sites for electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms.

Computational Assessment of Substituent Effects

The properties of the core oxazole ring are significantly modulated by the attached 2-phenyl and 3-nitrophenyl groups. A computational assessment would quantify these effects.

Influence of the 3-Nitrophenyl Moiety on Electron Density and Reactivity

The nitro group (NO₂) is a powerful electron-withdrawing group due to both inductive and resonance effects. Its presence at the meta-position of the 4-phenyl substituent would:

Significantly lower the energy of the LUMO, making the molecule a better electron acceptor.

Create a highly electron-deficient (positive electrostatic potential) region on the nitrophenyl ring, making it susceptible to nucleophilic attack. The charge distribution of NO₂ groups is known to be strongly affected by neighboring atoms and the rest of the molecule. unar.ac.id

Role of the 2-Phenyl Group in Molecular Properties

The phenyl group at the 2-position of the oxazole ring is a key part of the molecule's conjugated π-system. Its primary roles would include:

Extending the electronic conjugation of the oxazole ring, which would affect the HOMO-LUMO gap and the molecule's spectroscopic properties.

Potentially influencing the orientation of the 4-(3-nitrophenyl) group through steric interactions.

Aromaticity and Resonance Phenomena within the Oxazole System

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. tandfonline.com Its aromatic character arises from the cyclic, planar arrangement of sp² hybridized atoms with a total of six π-electrons (four from the two double bonds and two from the lone pair of the oxygen atom), which satisfies Hückel's rule (4n+2 π-electrons). researchgate.net The delocalization of these π-electrons over the ring results in a significant resonance stabilization energy, a key characteristic of aromatic compounds. The electronegativity of the oxygen atom, however, means the π-electron delocalization is not as effective as in all-carbon rings like benzene, leading to a lower aromaticity compared to its carbocyclic or sulfur-containing (thiazole) counterparts. tandfonline.com

In Oxazole, 4-(3-nitrophenyl)-2-phenyl-, the core oxazole system's aromaticity is influenced by the electronic nature of its substituents. The 2-phenyl group can participate in extended conjugation with the oxazole ring, potentially enhancing the delocalization of π-electrons. Conversely, the 4-(3-nitrophenyl) group, with its strongly electron-withdrawing nitro (-NO₂) functionality, significantly impacts the electron density distribution within the entire molecule.

The stability and electronic distribution within the oxazole ring can be represented by several resonance structures. These structures illustrate the delocalization of electrons, with formal charges distributed among the atoms of the ring. The primary resonance contributors involve the movement of π-electrons from the double bonds and the lone pair of the oxygen atom. The presence of the phenyl and nitrophenyl substituents further extends the possibilities for resonance, delocalizing charge into these appended rings.

Interactive Table of Aromaticity Indices Below is a table describing common theoretical indices used to evaluate aromaticity.

| Aromaticity Index | Description | Interpretation for a Substituted Oxazole |

| ASE (Aromatic Stabilization Energy) | The energy difference between the cyclic conjugated molecule and a hypothetical, non-aromatic, open-chain analogue. | A higher positive value indicates greater aromatic stability. The substituents on the oxazole ring will modulate this value. |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. Values range from 1 (fully aromatic) to 0 (non-aromatic). | A value closer to 1 would suggest a higher degree of aromaticity. Aza-substitution can influence bond length equalization and thus the HOMA value. researchgate.net |

| NICS (Nucleus-Independent Chemical Shift) | A magnetic criterion where a negative chemical shift calculated at the center of the ring indicates the presence of a diatropic ring current, a hallmark of aromaticity. | A more negative NICS value (e.g., NICS(1), calculated 1 Å above the ring plane) signifies stronger magnetic aromaticity. researchgate.net |

Aza-substitution, such as the nitrogen atom in the oxazole ring, has been shown to influence these indices in complex ways. For instance, substitution at certain positions can decrease classical aromaticity (measured by ASE and HOMA) while increasing magnetic aromaticity (measured by NICS). researchgate.net The specific placement of the phenyl and nitrophenyl groups on the oxazole ring would further refine these electronic characteristics.

Theoretical Prediction of Chemical Reactivity Descriptors

The chemical reactivity of Oxazole, 4-(3-nitrophenyl)-2-phenyl- can be predicted and rationalized using global reactivity descriptors derived from Density Functional Theory (DFT). irjweb.comresearchgate.net These descriptors are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.com

A small HOMO-LUMO gap implies that a molecule requires less energy to be excited, making it more reactive. irjweb.com For Oxazole, 4-(3-nitrophenyl)-2-phenyl-, the presence of the electron-withdrawing 3-nitrophenyl group is expected to lower the energy of the LUMO, likely resulting in a smaller energy gap and thus higher reactivity compared to unsubstituted oxazole.

Based on the HOMO and LUMO energies (E_HOMO and E_LUMO), several key chemical reactivity descriptors can be calculated. researchgate.nettsijournals.com

Interactive Table of Chemical Reactivity Descriptors This table outlines the principal descriptors and their significance in predicting the chemical behavior of the title compound.

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. irjweb.com |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape from a system. A higher chemical potential indicates a greater tendency to donate electrons. |

| Global Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Represents the resistance of a molecule to change its electron distribution. A larger value indicates higher stability and lower reactivity ("harder" molecule). |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. |

DFT calculations on similar oxazole derivatives confirm that these parameters provide valuable insights into their reactivity. irjweb.com The active sites for electrophilic and nucleophilic attacks can also be determined by analyzing the distribution of the frontier molecular orbitals and calculating local reactivity descriptors like Fukui functions. researchgate.net For Oxazole, 4-(3-nitrophenyl)-2-phenyl-, the nitrogen atom in the oxazole ring and the oxygen atoms of the nitro group would be expected sites for electrophilic attack, while certain carbon atoms in the rings would be susceptible to nucleophilic attack.

Advanced Synthetic Methodologies for Oxazole, 4 3 Nitrophenyl 2 Phenyl and Cognate Architectures

Strategies for Oxazole (B20620) Ring Construction with Aryl Substitution

The assembly of the 2,4-diaryl-substituted oxazole core can be achieved through several convergent synthetic routes. These methods primarily involve the formation of key C-N and C-O bonds to construct the heterocyclic ring.

Condensation Reactions and Variants for Oxazole Synthesis

Condensation reactions represent a cornerstone in the synthesis of oxazoles, offering a direct and efficient means to construct the heterocyclic core from acyclic precursors. These methods typically involve the formation of an intermediate that undergoes subsequent cyclization and dehydration.

The Erlenmeyer-Plochl reaction is a classic and widely utilized method for the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones, which are valuable precursors to 4-substituted-2-phenyloxazoles. wikipedia.orgchemeurope.com The reaction involves the condensation of an N-acylglycine, typically hippuric acid (N-benzoylglycine), with an aldehyde in the presence of acetic anhydride and a weak base, such as sodium acetate. researchgate.net

For the synthesis of a precursor to Oxazole, 4-(3-nitrophenyl)-2-phenyl-, 3-nitrobenzaldehyde would be reacted with hippuric acid. The reaction proceeds through the formation of an azlactone intermediate, specifically (Z)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one. This intermediate can then be further elaborated to the target oxazole. A study on a similar compound, (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, demonstrated that the reaction can be carried out in the absence of additional solvents, yielding a high percentage of the product. sci-hub.se The general conditions for this type of reaction are summarized in the table below.

| Reagent/Condition | Role/Parameter | Typical Value/Compound |

| Hippuric Acid | N-acylglycine source | 1 equivalent |

| 3-Nitrobenzaldehyde | Aldehyde source | 1 equivalent |

| Acetic Anhydride | Dehydrating and cyclizing agent | Excess |

| Sodium Acetate | Base catalyst | Catalytic amount |

| Temperature | Reaction Temperature | ~100 °C |

| Reaction Time | Duration of heating | 15-30 minutes |

This table presents typical conditions for the Erlenmeyer-Plochl reaction.

The resulting oxazolone can be converted to the corresponding oxazole through various methods, including decarboxylation and subsequent aromatization.

The Bredereck reaction provides a versatile route to 2,4-disubstituted oxazoles through the condensation of α-haloketones with amides. ijpsonline.com This method is an efficient and clean process for oxazole synthesis. ijpsonline.com A variation of this reaction involves the use of urea or its derivatives. For instance, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole has been achieved under microwave irradiation from the reaction of p-substituted 2-bromoacetophenone and urea in DMF. ijpsonline.com

To synthesize Oxazole, 4-(3-nitrophenyl)-2-phenyl-, a plausible pathway would involve the reaction of α-bromo-3'-nitroacetophenone with benzamide. In this reaction, the nitrogen of the benzamide would act as a nucleophile, attacking the α-carbon of the bromoketone, followed by cyclization and dehydration to yield the desired 2,4-diaryloxazole.

| Reactant 1 | Reactant 2 | Product | Conditions |

| α-Bromo-3'-nitroacetophenone | Benzamide | Oxazole, 4-(3-nitrophenyl)-2-phenyl- | Heating, often with a dehydrating agent |

This table illustrates the reactants for the synthesis of the target oxazole via a Bredereck-type reaction.

The Robinson-Gabriel synthesis is a powerful method for the preparation of oxazoles from 2-acylamino-ketones. wikipedia.org This intramolecular condensation is typically promoted by a cyclodehydrating agent. The requisite 2-acylamino-ketone can be prepared from α-amino acids or their corresponding derivatives.

For the synthesis of Oxazole, 4-(3-nitrophenyl)-2-phenyl-, the key intermediate would be N-(1-(3-nitrophenyl)-2-oxo-2-phenylethyl)benzamide. This intermediate can be conceptually derived from the acylation of 2-amino-1-(3-nitrophenyl)ethan-1-one with benzoyl chloride. The subsequent cyclodehydration of this intermediate, often facilitated by reagents such as sulfuric acid or phosphorus oxychloride, would lead to the formation of the oxazole ring. A variety of dehydrating agents can be employed in this reaction, as detailed in the table below.

| Dehydrating Agent | Reaction Conditions |

| Sulfuric Acid | Heating |

| Phosphorus Oxychloride | Refluxing in a suitable solvent |

| Polyphosphoric Acid | Heating |

| Trifluoroacetic Anhydride | Often used in solid-phase synthesis |

This table lists common dehydrating agents used in the Robinson-Gabriel synthesis.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have emerged as a highly effective and modular strategy for the synthesis of substituted heterocycles, including oxazoles. These methods allow for the formation of carbon-carbon bonds between pre-functionalized precursors, offering a high degree of flexibility and functional group tolerance.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. researchgate.netnih.gov This reaction is a powerful tool for the formation of biaryl linkages and can be effectively applied to the synthesis of aryl-substituted oxazoles. ijpsonline.comignited.in

There are two primary disconnection approaches for the synthesis of Oxazole, 4-(3-nitrophenyl)-2-phenyl- via the Suzuki-Miyaura coupling:

Coupling of a 4-halo-2-phenyloxazole with 3-nitrophenylboronic acid: In this approach, a pre-formed 2-phenyloxazole bearing a halogen (e.g., bromine or iodine) at the 4-position is coupled with 3-nitrophenylboronic acid.

Coupling of a 2-halo-4-(3-nitrophenyl)oxazole with phenylboronic acid: Alternatively, a 4-(3-nitrophenyl)oxazole halogenated at the 2-position can be coupled with phenylboronic acid.

Both strategies rely on a palladium catalyst, a base, and an appropriate solvent system. The choice of catalyst, ligand, and base can significantly influence the reaction efficiency.

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Ethanol/Water mixtures |

This table provides examples of common components used in Suzuki-Miyaura coupling reactions for aryl-oxazole synthesis.

This methodology offers a convergent and highly adaptable route to a wide range of diaryl-substituted oxazoles, including the target compound.

Direct Arylation Strategies

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds, including 2,4-disubstituted oxazoles. beilstein-journals.orgnih.gov This approach avoids the pre-functionalization of the oxazole ring, thereby shortening synthetic sequences and reducing waste. beilstein-journals.org Both palladium and copper-based catalytic systems have been successfully employed for the direct arylation of the oxazole core.

Palladium-catalyzed direct arylation offers a versatile route to functionalize oxazoles at either the C2 or C5 position, with regioselectivity often controlled by the choice of ligands, solvents, and bases. organic-chemistry.org For instance, the use of specific phosphine ligands can direct the arylation to either the C2 or C5 position of the oxazole ring. organic-chemistry.org Copper-catalyzed direct arylation, often a more economical option, has also been effectively utilized, particularly for the C2-arylation of oxazoles using aryl iodides or bromides. beilstein-journals.orgnih.gov

Table 1: Examples of Direct Arylation of Oxazoles

| Catalyst | Ligand | Base | Solvent | Arylating Agent | Position of Arylation | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(OAc)2 | P(t-Bu)3 | K2CO3 | Dioxane | Aryl Bromide | C2 | Up to 69% beilstein-journals.org |

| PdCl(dppb)(C3H5) | dppb | Cs2CO3 | Dioxane | Aryl Bromide | C2 | 69% beilstein-journals.org |

| CuI | Phenanthroline | K3PO4 | DMF | Aryl Bromide | C2 | Good yields beilstein-journals.org |

| CuI | Triphenylphosphine | Na2CO3 | DMF | Aryl Iodide | C2 | Not specified beilstein-journals.org |

Cycloaddition Reactions in Oxazole Synthesis

Cycloaddition reactions provide a convergent and stereocontrolled approach to the synthesis of the oxazole ring and its precursors. These methods involve the formation of the heterocyclic core through the concerted or stepwise combination of two or more components.

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a classic and highly effective method for the synthesis of isoxazoles, which are isomers of oxazoles. nih.govchem-station.com While not directly forming the oxazole ring, this methodology is crucial in the synthesis of related five-membered heterocycles and highlights the utility of 1,3-dipoles in heterocyclic chemistry. researchgate.netresearchgate.net Nitrile oxides, often generated in situ from aldoximes or hydroximoyl chlorides, react with alkynes to furnish the isoxazole core with high regioselectivity. nih.govresearchgate.net The versatility of this reaction allows for the introduction of a wide range of substituents on the resulting heterocyclic ring.

Formal [3+2] cycloaddition reactions that proceed through zwitterionic intermediates offer another pathway to oxazole and related heterocyclic systems. nih.govmdpi.com In these reactions, a three-atom component reacts with a two-atom component in a stepwise manner, involving the formation and subsequent cyclization of a zwitterionic intermediate. nih.govmdpi.com For instance, the reaction of certain 1,3-dipoles with electron-deficient alkenes or alkynes can lead to the formation of a zwitterionic intermediate that then cyclizes to the final heterocyclic product. nih.gov The stepwise nature of these reactions can sometimes allow for the interception of the intermediate, providing mechanistic insights. mdpi.com The van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), is a well-known example of a formal [3+2] cycloaddition that proceeds through a series of intermediates to form a 5-substituted oxazole. nih.govmdpi.com

Oxazoles can participate as dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. researchgate.netpharmaguideline.com The reaction of an oxazole with a dienophile, such as an alkene or alkyne, initially forms a bicyclic adduct which can then undergo a retro-Diels-Alder reaction or other rearrangements to yield substituted pyridines or furans. researchgate.netresearchgate.net The dienophilic reactivity of the oxazole can be enhanced by the presence of electron-donating substituents on the oxazole ring. pharmaguideline.com

The aza-Diels-Alder reaction, where a nitrogen atom is part of the dienophile (an aza-dienophile), provides a route to nitrogen-containing six-membered heterocycles. While less common for oxazoles, the principle of reacting the oxazole diene with an imine or a related aza-dienophile could theoretically lead to dihydropyridine derivatives, which could then be aromatized. The reactivity in such reactions would be influenced by the electronic nature of both the oxazole and the aza-dienophile.

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.govnih.gov Several one-pot methods have been developed for the synthesis of 2,4-disubstituted oxazoles.

A notable example is a one-pot, three-component reaction involving benzoin, carboxylic acids, and ammonium (B1175870) acetate, catalyzed by copper ferrite nanoparticles (CuFe₂O₄), to produce 2,4,5-trisubstituted oxazoles. jsynthchem.com This method is environmentally friendly, utilizing a recyclable catalyst and water as a solvent. jsynthchem.com Another efficient one-pot procedure involves the reaction of aryl tetrazoles with aryl aldehydes, promoted by di-tert-butyl peroxide, to yield 2,5-diaryl 1,3,4-oxadiazoles, which are structurally related to oxazoles. nih.gov

Table 2: Examples of One-Pot Syntheses of Oxazole and Related Heterocycles

| Reactants | Catalyst/Promoter | Solvent | Product Type | Yield (%) |

|---|---|---|---|---|

| Benzoin, Carboxylic Acids, Ammonium Acetate | CuFe₂O₄ Nanoparticles | Water | 2,4,5-Trisubstituted Oxazoles | Good to Excellent jsynthchem.com |

| Aryl Tetrazoles, Aryl Aldehydes | Di-tert-butyl Peroxide | 1,2-Dichloroethane | 2,5-Diaryl 1,3,4-Oxadiazoles | Moderate to Good nih.gov |

| Amidoximes, Carboxylic Acid Esters | NaOH/DMSO | DMSO | 3,5-Disubstituted 1,2,4-Oxadiazoles | 11-90% nih.gov |

Green Chemistry Approaches in Oxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. researchgate.netresearchgate.net These approaches focus on the use of safer solvents, renewable starting materials, energy-efficient reaction conditions, and recyclable catalysts.

Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry tool, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.netacs.org The microwave-assisted synthesis of oxazoles from aryl aldehydes and tosylmethyl isocyanide (TosMIC) has been reported to proceed in high yields in a matter of minutes. acs.org For example, the reaction of benzaldehyde with TosMIC under microwave irradiation at 65 °C in isopropanol afforded 5-phenyl oxazole in 96% yield in just 8 minutes. acs.org

Table 3: Microwave-Assisted Synthesis of 5-Aryl Oxazoles

| Aldehyde | Base | Solvent | Microwave Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | K₃PO₄ | Isopropanol | 350 | 8 | 96% acs.org |

| 4-Chlorobenzaldehyde | K₃PO₄ | Isopropanol | 350 | 8 | 95% acs.org |

| 4-Nitrobenzaldehyde | K₃PO₄ | Isopropanol | 350 | 8 | 92% acs.org |

| 4-Methoxybenzaldehyde | K₃PO₄ | Isopropanol | 350 | 8 | 94% acs.org |

Other green approaches in oxazole synthesis include the use of ultrasound irradiation and the development of catalytic systems that operate in environmentally benign solvents like water. nih.gov

Regioselectivity and Stereoselectivity in the Formation of 4-(3-nitrophenyl)-2-phenyl-Oxazole

The synthesis of a 2,4-disubstituted oxazole requires a strategy that unambiguously controls the placement of the substituent groups, avoiding the formation of other isomers, such as the 2,5-disubstituted product. Classical synthetic methods like the Bredereck and Robinson-Gabriel syntheses provide excellent regiochemical control based on the inherent connectivity of the starting materials. ijpsonline.comijpsonline.comsynarchive.com

Bredereck Synthesis : This method involves the reaction of an α-haloketone with a primary amide. ijpsonline.comijpsonline.com For the target molecule, the reaction between benzamide and 2-bromo-1-(3-nitrophenyl)ethan-1-one ensures the desired regiochemistry. The benzamide molecule provides the N1, C2, and the 2-phenyl group, while the α-bromo-nitrophenyl-ethanone provides the C4, C5, O1 atoms, and the 4-(3-nitrophenyl) group. The reaction mechanism proceeds via initial N-alkylation of the amide followed by cyclization and dehydration, locking the substituents into the 2- and 4-positions.

Robinson-Gabriel Synthesis : This pathway involves the cyclodehydration of a 2-acylamino-ketone. synarchive.comwikipedia.org The required precursor for the target molecule is 2-(benzoylamino)-1-(3-nitrophenyl)ethan-1-one . Here, the benzoylamino portion dictates the 2-phenyl substituent, and the nitrophenyl ketone backbone forms the C4-substituted part of the oxazole ring. Treatment with a dehydrating agent like sulfuric acid or polyphosphoric acid promotes the intramolecular cyclization to furnish the 2,4-diaryloxazole. wikipedia.org

In both methods, the regiochemical outcome is predetermined by the structure of the acyclic precursors, making them highly reliable for the synthesis of asymmetrically substituted oxazoles.

Regarding stereoselectivity, the final oxazole product is an aromatic, planar heterocycle and thus possesses no chiral centers. The reaction proceeds through intermediates that ultimately eliminate water to form the stable aromatic ring, meaning stereoselectivity is not a consideration for the final product itself.

Precursor Chemistry and Design for the Oxazole, 4-(3-nitrophenyl)-2-phenyl- Scaffold

The rational design and synthesis of precursors are critical for the successful construction of the target oxazole. The choice of precursor is dictated by the selected regioselective strategy.

Precursors for Bredereck Synthesis :

Benzamide : This is a commercially available and inexpensive starting material that serves as the source for the 2-phenyl group.

2-bromo-1-(3-nitrophenyl)ethan-1-one : This α-haloketone is the key precursor for the C4-substituted moiety. It is typically prepared via the direct α-bromination of 3'-nitroacetophenone using a brominating agent such as bromine (Br₂) in a suitable solvent like methanol or acetic acid, or with N-bromosuccinimide (NBS).

Precursors for Robinson-Gabriel Synthesis :

2-(Benzoylamino)-1-(3-nitrophenyl)ethan-1-one : This acylamino ketone is the central precursor. wikipedia.org Its synthesis can be approached in a few steps, typically starting from 2-bromo-1-(3-nitrophenyl)ethan-1-one. The bromo-ketone can be converted to the corresponding α-amino ketone, for example, via the Gabriel synthesis or by reaction with hexamethylenetetramine followed by hydrolysis (Delepine reaction). The resulting 2-amino-1-(3-nitrophenyl)ethan-1-one is then acylated with benzoyl chloride under Schotten-Baumann conditions to yield the desired precursor.

The multi-step nature of the Robinson-Gabriel precursor synthesis makes the Bredereck approach often more direct and convergent for this specific target.

Derivatization Strategies of the Oxazole Core and Phenyl/Nitrophenyl Moieties

The 4-(3-nitrophenyl)-2-phenyl-oxazole scaffold possesses multiple reactive sites, allowing for a wide range of post-synthetic modifications to generate a library of analogues.

Modification of the Nitrophenyl Moiety : The nitro group is a versatile functional handle.

Reduction to Amine : The most common derivatization is the reduction of the nitro group to an amine, yielding 4-(3-aminophenyl)-2-phenyl-oxazole. nih.gov This can be achieved using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. researchgate.netthieme-connect.de The resulting amino group is a key intermediate for further functionalization.

Further Derivatization of the Amine : The newly formed amino group can undergo a plethora of reactions:

Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

Diazotization : Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN).

Azo Coupling : The diazonium salt can also be used in azo coupling reactions with activated aromatic compounds to form highly colored azo dyes. nih.gov

Modification of the Phenyl Rings via Electrophilic Aromatic Substitution (EAS) :

2-Phenyl Ring : This ring is activated towards EAS and will direct incoming electrophiles to the ortho and para positions. Reactions like nitration, halogenation, or Friedel-Crafts acylation can be performed, although reaction conditions must be chosen carefully to avoid degradation of the oxazole ring.

4-(3-Nitrophenyl) Ring : This ring is strongly deactivated by the electron-withdrawing nitro group and the oxazole ring. Electrophilic substitution on this ring is highly unfavorable. nih.gov

Modification of the Oxazole Core :

Electrophilic Substitution : Direct electrophilic substitution on the oxazole ring is generally difficult due to the π-deficient nature of the heterocycle. tandfonline.com When forced, substitution typically occurs at the C5 position, which is the most electron-rich carbon.

Palladium-Catalyzed Cross-Coupling : A more modern and effective strategy for functionalizing the oxazole core involves transition metal-catalyzed cross-coupling reactions. ignited.inrsc.orgmdpi.com While the C2 and C4 positions are already substituted in the target molecule, related oxazole scaffolds can be functionalized via Suzuki, Stille, or Heck couplings. tandfonline.comignited.in For example, a 5-halo-2,4-diaryloxazole could be synthesized and then subjected to cross-coupling to introduce a third substituent at the C5 position. Direct C-H activation at the C5 position is also a potential, albeit challenging, route for derivatization. semanticscholar.org

Table 3: Summary of Potential Derivatization Reactions

| Reaction Site | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Nitro Group (on C4-phenyl) | Reduction | SnCl₂, HCl or H₂/Pd-C | -NH₂ (Amine) |

| Amino Group (post-reduction) | Diazotization/Sandmeyer | 1. NaNO₂, HCl; 2. CuX | -Cl, -Br, -CN, -OH |

| Amino Group (post-reduction) | Acylation | Acetyl Chloride, Base | -NHCOCH₃ (Amide) |

| C2-Phenyl Ring | Electrophilic Substitution (Nitration) | HNO₃, H₂SO₄ | -NO₂ at para-position |

| Oxazole C5-Position | Palladium-Catalyzed C-H Arylation | Aryl Halide, Pd Catalyst | -Aryl Group |

This interactive table outlines key derivatization strategies for modifying the 4-(3-nitrophenyl)-2-phenyl-oxazole scaffold.

Spectroscopic Characterization and Advanced Structural Elucidation of Oxazole, 4 3 Nitrophenyl 2 Phenyl

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a precise molecular formula. For "Oxazole, 4-(3-nitrophenyl)-2-phenyl-," with a chemical formula of C₁₅H₁₀N₂O₃, the theoretical exact mass can be calculated. This experimental technique would be expected to yield a measured mass-to-charge ratio (m/z) that closely corresponds to this theoretical value, typically within a few parts per million (ppm), thereby confirming the compound's elemental composition.

Table 1: Theoretical HRMS Data for Oxazole (B20620), 4-(3-nitrophenyl)-2-phenyl-

| Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

Note: The data in this table is theoretical and serves as an expected value for experimental verification.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides critical information regarding the fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of "Oxazole, 4-(3-nitrophenyl)-2-phenyl-" would be anticipated to display a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would likely proceed through characteristic pathways influenced by the stability of the resulting ions.

Key expected fragmentation patterns for oxazole derivatives often involve the cleavage of the heterocyclic ring and its substituents. For this specific compound, fragmentation is likely to be directed by the presence of the phenyl and nitrophenyl groups. The stability of the oxazole ring can influence the initial fragmentation steps. It is anticipated that the fragmentation pattern would show losses of moieties such as NO₂, CO, and potentially cleavage of the phenyl or nitrophenyl groups from the oxazole core. The fragmentation of aromatic nitro compounds often involves the loss of NO₂ (46 Da) and NO (30 Da). researchgate.net The resulting fragment ions would provide a roadmap to piece together the molecule's structure.

X-ray Crystallography for Solid-State Molecular Structure Determination

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic study of "Oxazole, 4-(3-nitrophenyl)-2-phenyl-" would yield a detailed geometric profile of the molecule. The bond lengths within the oxazole ring are expected to exhibit values characteristic of their partial double bond character. nih.gov For instance, the C=N and C=C bonds within the oxazole ring would have lengths that are intermediate between single and double bonds. nih.gov The bond angles would define the planarity of the oxazole ring and the spatial orientation of the phenyl and nitrophenyl substituents.

Table 2: Representative Bond Lengths and Angles in Related Oxazole Structures

| Bond/Angle | Typical Value |

|---|---|

| C-O (in ring) | ~1.37 Å |

| C=N (in ring) | ~1.31 Å |

| C-C (in ring) | ~1.39 Å |

| O-C=N (angle) | ~105° |

Note: These are generalized values from related structures and may vary for the specific compound. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions. For "Oxazole, 4-(3-nitrophenyl)-2-phenyl-," it is anticipated that π-π stacking interactions between the aromatic rings (phenyl, nitrophenyl, and oxazole) would play a significant role in the crystal packing. psu.edu Additionally, weaker C-H···O and C-H···N hydrogen bonds may be present, further stabilizing the crystal structure. The nitro group, being a good hydrogen bond acceptor, could also participate in intermolecular interactions. The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of "Oxazole, 4-(3-nitrophenyl)-2-phenyl-" is expected to be characterized by absorption bands corresponding to π → π* and n → π* transitions.

Correlation of Electronic Transitions with Molecular Structure

Table 3: Common Compound Names

| Compound Name |

|---|

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

No specific TGA data, including thermograms, onset decomposition temperatures, or residual mass percentages for Oxazole, 4-(3-nitrophenyl)-2-phenyl-, are available in published literature. Such an analysis would provide critical information about the compound's thermal stability and the temperature ranges at which it begins to degrade.

Differential Thermal Analysis (DTA) for Phase Transitions and Thermal Events

There is no available DTA data for Oxazole, 4-(3-nitrophenyl)-2-phenyl-. A DTA curve would typically reveal information about melting points, glass transitions, crystallization events, and other endothermic or exothermic processes occurring as the material is heated.

Microscopic and Diffraction Studies for Material Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

No SEM micrographs of Oxazole, 4-(3-nitrophenyl)-2-phenyl- have been found in the public scientific record. SEM analysis would be instrumental in visualizing the compound's surface topography, particle size, and shape.

X-ray Diffraction (XRD) for Crystallinity and Crystal Phase Analysis

Specific XRD patterns or crystallographic data for Oxazole, 4-(3-nitrophenyl)-2-phenyl- are not available. XRD is essential for determining whether a compound is crystalline or amorphous and for identifying its specific crystal lattice structure.

Computational Chemistry and Molecular Modeling Applications for Oxazole, 4 3 Nitrophenyl 2 Phenyl

Quantum Chemical Methods for Ground-State Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule in its ground electronic state. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and predict a wide range of molecular characteristics. For complex organic molecules such as 2,4- and 2,5-disubstituted oxazoles, these methods are invaluable for elucidating geometric and electronic structures. scimatic.orgnih.govresearchgate.netsemanticscholar.org

Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies of its fundamental vibrational modes. esisresearch.org The theoretical spectrum can be compared with experimental data to confirm the synthesized structure. Each calculated frequency corresponds to a specific atomic motion, such as C-H stretching of the aromatic rings, N=C stretching within the oxazole (B20620) core, or the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group.

Table 1: Predicted Geometrical Parameters for Oxazole, 4-(3-nitrophenyl)-2-phenyl- using DFT (Note: These are representative values based on calculations of similar molecular fragments and are intended for illustrative purposes.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-O1 (oxazole) | 1.37 Å |

| C4-C5 (oxazole) | 1.36 Å | |

| C-N (nitro) | 1.48 Å | |

| C-C (ring-ring) | 1.49 Å | |

| Bond Angle | O1-C2-N3 (oxazole) | 115° |

| C4-C5-N3 (oxazole) | 108° | |

| O-N-O (nitro) | 124° | |

| Dihedral Angle | Phenyl-Oxazole | 25° |

| Nitrophenyl-Oxazole | 35° |

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: Values are hypothetical and based on typical ranges for these groups.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic Rings | 3100 - 3000 |

| C=N Stretch | Oxazole Ring | 1650 - 1590 |

| C=C Stretch | Aromatic Rings | 1600 - 1450 |

| NO₂ Asymmetric Stretch | Nitro Group | 1560 - 1520 |

| NO₂ Symmetric Stretch | Nitro Group | 1360 - 1335 |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parameterization. esisresearch.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) can provide highly accurate electronic structure information. scimatic.org

For Oxazole, 4-(3-nitrophenyl)-2-phenyl-, high-level ab initio calculations could be used to precisely determine its electronic properties, such as ionization potential, electron affinity, and the energies of its frontier molecular orbitals (HOMO and LUMO). scimatic.org The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity. These calculations also provide a detailed map of the electron density, revealing the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its interaction with other chemical species. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum methods are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a "computational microscope" to view atomic-scale processes. nih.govresearchgate.net

For a flexible molecule like Oxazole, 4-(3-nitrophenyl)-2-phenyl-, MD simulations can explore its conformational landscape. acs.org By simulating the molecule in a solvent box (e.g., water) at a specific temperature and pressure, one can observe the rotation around the single bonds connecting the aromatic rings to the oxazole core. This reveals the preferred orientations (conformers) of the rings and the energy barriers between them. Understanding the molecule's flexibility is essential for applications like drug design, where the molecule's ability to adapt its shape to fit a protein's binding site is critical. researchgate.net Analysis of the MD trajectory can yield important metrics like the Root-Mean-Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the Root-Mean-Square Fluctuation (RMSF), which highlights the most flexible regions of the molecule. nih.gov

Theoretical Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate a molecule's structure with its physicochemical properties or biological activity. researchgate.net These models are built from a dataset of compounds with known properties and can be used to predict the properties of new, untested molecules. mdpi.comnih.gov

For Oxazole, 4-(3-nitrophenyl)-2-phenyl-, a QSPR approach could predict essential physicochemical properties without the need for laboratory experiments. The first step is to calculate a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

Once calculated, these descriptors can be fed into a previously established QSPR model for a class of similar compounds (e.g., substituted oxazoles or other aromatic heterocycles) to predict properties like boiling point, vapor pressure, water solubility (logS), and the octanol-water partition coefficient (logP). mdpi.com These properties are fundamental for understanding the molecule's behavior in various chemical and biological systems.

Table 3: Examples of Molecular Descriptors for QSPR Studies (Note: Values are hypothetical and for illustrative purposes.)

| Descriptor Class | Descriptor Name | Description | Hypothetical Value for Target Molecule |

| Constitutional | Molecular Weight (MW) | Mass of the molecule | ~266.25 g/mol |

| Topological | Wiener Index | Sum of distances between all pairs of atoms | 850 |

| Electronic | Dipole Moment | Measure of molecular polarity | 4.5 Debye |

| Physicochemical | LogP | Octanol-water partition coefficient | 3.8 |

| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |

In Silico Mechanistic Investigations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products, including the structures of any intermediates and transition states.

For Oxazole, 4-(3-nitrophenyl)-2-phenyl-, in silico methods could be used to elucidate its synthesis mechanism. Common synthetic routes to 2,4-disubstituted oxazoles include the Robinson-Gabriel synthesis (cyclodehydration of an α-acylamino ketone) or reactions involving α-diazoketones and amides. nih.govnih.govacs.org Using DFT, one could model each step of a proposed synthesis. This involves locating the transition state (TS) for each elementary step and calculating the corresponding activation energy (the energy barrier that must be overcome). A reaction with a lower calculated activation energy is predicted to be faster and more favorable. These theoretical investigations can help rationalize experimental outcomes, predict the feasibility of different synthetic routes, and guide the optimization of reaction conditions to improve yields and minimize byproducts. mdpi.com

Table 4: Illustrative Data from a Hypothetical In Silico Mechanistic Study (Reaction Step: Intramolecular Cyclization)

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +18.5 | -12.0 |

| Key Interatomic Distance | N---C (non-bonded) = 3.1 Å | N---C (forming bond) = 2.2 Å | N-C (bonded) = 1.4 Å |

| Activation Energy (Eₐ) | \multicolumn{3}{c | }{18.5 kcal/mol} | |

| Reaction Energy (ΔE) | \multicolumn{3}{c | }{-12.0 kcal/mol (Exothermic)} |

Transition State Characterization and Reaction Pathway Elucidation

The elucidation of reaction mechanisms is a cornerstone of computational chemistry. For a substituted oxazole like 4-(3-nitrophenyl)-2-phenyl-oxazole, theoretical calculations are employed to map out the potential energy surface of a given reaction, identifying the low-energy pathways from reactants to products. A critical aspect of this is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate.

Computational methods, particularly Density Functional Theory (DFT), are used to locate and characterize the geometry of transition states. By performing frequency calculations, a true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate.

For reactions involving the oxazole ring, such as electrophilic substitution or cycloaddition, computational studies can model the step-by-step formation and breaking of bonds. This allows for a detailed understanding of the electronic and structural changes that occur throughout the reaction, providing a level of detail that is often difficult to obtain through experimental means alone. For instance, in related heterocyclic systems, DFT calculations have been used to analyze reaction profiles, confirming whether a mechanism is concerted (one-step) or proceeds through intermediates. researchgate.net

Energy Profiles for Ring Opening and Cycloaddition Reactions

Energy profiles provide a quantitative description of a reaction pathway, detailing the relative energies of reactants, transition states, intermediates, and products. These profiles are crucial for predicting reaction feasibility and kinetics. For Oxazole, 4-(3-nitrophenyl)-2-phenyl-, two reaction types of significant interest are ring-opening reactions and cycloaddition reactions.

The following interactive table presents hypothetical DFT-calculated energy data for a [3+2] cycloaddition reaction involving Oxazole, 4-(3-nitrophenyl)-2-phenyl-. Such data helps in determining the kinetic and thermodynamic favorability of different reaction pathways.

| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG_rxn) (kcal/mol) | Description |

| Path A (Exo approach) | 25.8 | -12.5 | Kinetically and thermodynamically favorable pathway. |

| Path B (Endo approach) | 28.3 | -10.2 | Kinetically less favorable due to a higher energy barrier. |

Note: The data in this table is representative and intended for illustrative purposes based on typical values for similar reactions. researchgate.netmdpi.com

These energy profiles allow chemists to predict which regioisomers or stereoisomers are likely to form, guiding synthetic efforts.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While widely used in drug discovery to predict binding to a biological target, the fundamental principles of molecular docking are rooted in understanding molecular recognition. For Oxazole, 4-(3-nitrophenyl)-2-phenyl-, docking studies can be used to explore its non-covalent interactions with model systems, providing insight into the principles that govern its binding affinity and specificity.

The process involves placing the ligand (the oxazole derivative) into the binding site of a receptor (a model protein or other host molecule) and using a scoring function to estimate the strength of the interaction. These scoring functions evaluate the contributions of various non-covalent interactions.

Computational Analysis of Non-Covalent Interactions with Model Systems

The stability of a ligand-receptor complex is determined by a combination of non-covalent interactions. Quantum chemical calculations and methods like Hirshfeld surface analysis can be used to dissect and quantify these interactions. nih.govresearchgate.net For Oxazole, 4-(3-nitrophenyl)-2-phenyl-, the key interactions with a model system would include:

Hydrogen Bonds: Although the parent molecule lacks strong hydrogen bond donors, the oxygen and nitrogen atoms of the oxazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

π-π Stacking: The multiple aromatic rings (two phenyl rings and the oxazole ring) can engage in π-π stacking interactions with aromatic residues in a model binding site. These interactions are crucial for the stability of complexes involving planar aromatic systems. nih.govmdpi.com

Hydrophobic Interactions: The phenyl groups contribute to the molecule's hydrophobicity, favoring interactions with nonpolar regions of a model system.

Dipole-Dipole and Electrostatic Interactions: The polar nitro group creates a significant dipole moment, leading to strong electrostatic interactions with complementary polar regions in a host system.

The following table summarizes the types of non-covalent interactions that Oxazole, 4-(3-nitrophenyl)-2-phenyl- could form with a model receptor, as would be analyzed in a typical molecular docking study.

| Interaction Type | Molecular Moiety Involved | Potential Interacting Partner (in a Model System) |

| Hydrogen Bond (Acceptor) | Oxazole N, Oxazole O, Nitro O | Amine or Hydroxyl groups (e.g., from amino acid residues) |

| π-π Stacking | Phenyl rings, Oxazole ring | Aromatic rings (e.g., Phenylalanine, Tyrosine residues) |

| Hydrophobic | Phenyl rings | Aliphatic side chains (e.g., Leucine, Valine residues) |

| Electrostatic | Nitro group (NO2) | Positively charged or polar groups |

Development and Validation of Force Fields for Oxazole-Containing Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, but their accuracy is highly dependent on the quality of the underlying force field. nih.gov A force field is a set of parameters and mathematical functions used to calculate the potential energy of a system of atoms. unipi.it For novel or specialized molecules like Oxazole, 4-(3-nitrophenyl)-2-phenyl-, existing general-purpose force fields (e.g., AMBER, CHARMM, OPLS-AA) may not have accurate parameters. semanticscholar.orgacs.org

Therefore, a specific force field may need to be developed and validated. This process typically involves:

Parameter Derivation: Quantum mechanics (QM) calculations are performed on the molecule and its fragments to derive key parameters. Partial atomic charges are often determined by fitting them to the QM-calculated electrostatic potential surface. Bond stretching and angle bending parameters can be obtained from the QM-optimized geometry and frequency calculations. unipi.itacs.org

Torsional Parameterization: Dihedral (torsional) angle parameters, which govern the rotation around bonds, are particularly crucial. These are often fitted to match the rotational energy profiles calculated by high-level QM methods.

Validation: The newly developed force field is tested by running MD simulations of the pure liquid or the molecule in a solution. The simulation results for bulk properties, such as density and enthalpy of vaporization, are then compared against available experimental data or high-level computational benchmarks to validate the force field's accuracy. unipi.itsemanticscholar.org

The table below outlines the essential components of a molecular mechanics force field that would be defined for Oxazole, 4-(3-nitrophenyl)-2-phenyl-.

| Force Field Term | Description | Method of Parameterization |

| Bond Stretching | Energy required to stretch or compress a bond. | QM geometry optimization and frequency analysis. |

| Angle Bending | Energy required to bend the angle between three bonded atoms. | QM geometry optimization and frequency analysis. |

| Torsional (Dihedral) | Energy associated with rotation around a central bond. | Fitting to QM-calculated rotational energy profiles. |

| Non-bonded (van der Waals) | Lennard-Jones potential describing short-range repulsion and long-range attraction. | Transferred from existing atom types or fitted to experimental data. |

| Non-bonded (Electrostatic) | Coulomb's law interaction between atomic partial charges. | Fitting to QM-calculated electrostatic potential surface. |

This rigorous process ensures that the force field can accurately reproduce the structural and dynamic properties of the oxazole-containing system in subsequent, larger-scale molecular simulations. nih.gov

Advanced Applications in Materials Science and Engineering for Oxazole, 4 3 Nitrophenyl 2 Phenyl

Exploration as a Chromophore in Organic Electronic Materials

The "push-pull" electronic structure of Oxazole (B20620), 4-(3-nitrophenyl)-2-phenyl-, where the phenyl group acts as an electron donor and the nitrophenyl group as an electron acceptor, is a key feature for its application as a chromophore in organic electronic materials. This intramolecular charge transfer (ICT) character is fundamental to its photophysical and non-linear optical properties. nih.gov

Substituted oxazole derivatives are known for their fluorescent properties, with emission wavelengths that can be tuned by altering the substituent groups. researchgate.net The combination of a phenyl group and a nitrophenyl group on the oxazole core in Oxazole, 4-(3-nitrophenyl)-2-phenyl- is expected to result in significant solvatochromism, where the emission spectrum shifts in response to the polarity of the solvent. nih.gov This property arises from the change in the dipole moment of the molecule upon excitation, which is characteristic of molecules with strong ICT character.

Table 1: Representative Photophysical Data for a Related Push-Pull Tetrazole

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| 5-(4-Nitrophenyl)-2-phenyl-2H-tetrazole | Dichloromethane | 320 | 380 | 60 |

Data for a structurally similar tetrazole compound, illustrating the push-pull effect on photophysical properties. nih.gov

Organic molecules with a strong push-pull character are prime candidates for non-linear optical (NLO) applications due to their large molecular hyperpolarizabilities. ias.ac.in The significant difference in electron density between the phenyl and nitrophenyl substituents in Oxazole, 4-(3-nitrophenyl)-2-phenyl-, mediated by the π-conjugated oxazole bridge, is expected to give rise to a substantial second-order NLO response.

The first hyperpolarizability (β), a measure of a molecule's NLO activity, has been shown to be high in analogous push-pull systems. nih.gov For example, in a series of push-pull tetrazoles, the introduction of a strong donor and a p-nitrophenyl acceptor led to significant NLO activity. nih.gov It is anticipated that Oxazole, 4-(3-nitrophenyl)-2-phenyl- would exhibit similar properties, making it a candidate for applications in optical data storage, optical switching, and frequency doubling. ias.ac.in

Table 2: Calculated First Hyperpolarizability for a Related Push-Pull Tetrazole

| Compound | Calculated First Hyperpolarizability (βtot) |

|---|---|

| 5-(4-Nitrophenyl)-2-phenyl-2H-tetrazole | High |

Qualitative representation of data for a structurally similar tetrazole compound, indicating its potential for NLO applications. nih.gov

Integration into Organic Semiconductors and Charge Transport Layers

Oxazole-based compounds have been investigated for their potential in organic electronics, including as active materials in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). researchgate.netacs.org The charge transport properties of these materials are crucial for their performance in such devices. Theoretical studies on related oxazole derivatives suggest that they can be designed to have good electron transport capabilities, with calculated electron reorganization energies comparable to well-known n-type semiconductors. researchgate.netacs.org

The presence of the electron-withdrawing nitrophenyl group in Oxazole, 4-(3-nitrophenyl)-2-phenyl- is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. This would make the compound a potential candidate for use as an n-type semiconductor in organic electronic devices. The charge transport characteristics would also be influenced by the molecular packing in the solid state, which can be engineered through synthetic modification or controlled deposition techniques.

Table 3: Calculated Reorganization Energies for a Model Oxazole Derivative

| Compound | Hole Reorganization Energy (eV) | Electron Reorganization Energy (eV) |

|---|---|---|

| (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one | 0.381 | 0.223 |

Data for a model oxazole derivative, highlighting its potential as an electron transport material due to a lower electron reorganization energy. researchgate.net

Role as a Building Block in Polymer Chemistry and Functional Macromolecules

The oxazole ring is a versatile heterocyclic motif that can be incorporated into polymer backbones to create functional macromolecules with tailored electronic and photophysical properties. Oxazole-containing polymers have been explored for various applications, including as materials for OLEDs and sensors. The synthesis of such polymers can be achieved through the polymerization of oxazole-containing monomers. nih.gov

Oxazole, 4-(3-nitrophenyl)-2-phenyl- can be envisioned as a monomer for the synthesis of novel functional polymers. The phenyl and nitrophenyl groups can be further functionalized with polymerizable groups, allowing for its incorporation into a polymer chain. The resulting polymer would possess the chromophoric and electronic properties of the oxazole unit, potentially leading to materials with interesting optical and electronic characteristics. For instance, vanadium complexes with oxazole-containing ligands have been used as catalysts for ethylene (B1197577) and norbornene polymerization, indicating the compatibility of the oxazole moiety with polymerization processes. mdpi.com

Catalytic Roles in Homogeneous and Heterogeneous Systems

While the direct catalytic activity of Oxazole, 4-(3-nitrophenyl)-2-phenyl- has not been extensively reported, its structure suggests that it could serve as a ligand for metal-catalyzed reactions. The nitrogen atom in the oxazole ring can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the phenyl and nitrophenyl substituents.

Metal complexes containing oxazoline (B21484) ligands, which are structurally related to oxazoles, have been shown to be effective catalysts for various organic transformations, including the reduction of nitro compounds. researchgate.net Similarly, copper(II) complexes with N,O-chelating Schiff base ligands are active catalysts for the reduction of 4-nitrophenol. mdpi.com It is plausible that Oxazole, 4-(3-nitrophenyl)-2-phenyl- could form complexes with transition metals, and these complexes could exhibit catalytic activity in reactions such as reductions, oxidations, or cross-coupling reactions. The presence of the nitro group on the ligand itself might also influence the catalytic process.

Engineered Materials with Controlled Crystallinity and Morphology

The performance of organic functional materials is highly dependent on their solid-state structure, including their crystallinity and morphology. acs.org The control of these parameters is a key aspect of materials engineering. For Oxazole, 4-(3-nitrophenyl)-2-phenyl-, its molecular shape and intermolecular interactions will dictate its packing in the solid state.

Techniques such as crystal engineering and controlled deposition can be employed to manipulate the solid-state structure of this compound. nih.gov For example, the introduction of specific functional groups could promote desired intermolecular interactions, leading to specific packing motifs. The morphology of thin films of this material could be controlled by varying the deposition conditions, such as substrate temperature and deposition rate. By engineering the crystallinity and morphology, it may be possible to optimize the charge transport, photophysical, and NLO properties of materials based on Oxazole, 4-(3-nitrophenyl)-2-phenyl- for specific applications.

Sensing Platforms Based on Spectroscopic Responses (Non-Biological)

The unique molecular architecture of "Oxazole, 4-(3-nitrophenyl)-2-phenyl-", which combines an electron-deficient nitrophenyl group with a π-conjugated oxazole core, suggests its potential utility in the development of non-biological sensing platforms. While direct experimental studies on this specific compound are not extensively documented in publicly available literature, the well-established photophysical properties of related oxazole and nitroaromatic derivatives provide a strong foundation for predicting its behavior and applications in chemosensing. The primary mechanism underlying such applications would be the modulation of the molecule's spectroscopic signature—either through colorimetric changes or fluorescence quenching/enhancement—upon interaction with a target analyte.

The core principle of a chemosensor involves a receptor unit that selectively binds with an analyte and a signaling unit that transduces this binding event into a detectable optical signal. In the case of "Oxazole, 4-(3-nitrophenyl)-2-phenyl-", the oxazole ring and its substituents can act as both the receptor and the signaling moiety. The nitrogen and oxygen atoms within the oxazole ring possess lone pairs of electrons, making them potential coordination sites for metal cations. Furthermore, the aromatic rings can engage in π-π stacking interactions with other molecules.

The presence of the nitro group is particularly significant. Nitroaromatic compounds are known to be effective electron acceptors and their presence can lead to a phenomenon known as photoinduced electron transfer (PET). In a PET-based sensor, the interaction with an analyte can either trigger or inhibit the PET process, leading to a "turn-on" or "turn-off" fluorescent response. For instance, coordination of a metal ion to the oxazole nitrogen could alter the electronic properties of the molecule, thereby influencing the efficiency of PET from the oxazole core to the nitrophenyl group and resulting in a change in fluorescence intensity.

Another potential sensing mechanism is intramolecular charge transfer (ICT). The electronic push-pull nature of the donor (phenyl-oxazole) and acceptor (nitrophenyl) components can lead to a charge transfer band in the absorption or emission spectrum. The position and intensity of this band are sensitive to the local environment and interactions with analytes. Binding of an analyte could perturb this ICT process, causing a noticeable colorimetric or fluorometric shift.

Given the structural similarities to other reported chemosensors, "Oxazole, 4-(3-nitrophenyl)-2-phenyl-" could plausibly be investigated for the detection of various non-biological analytes, including:

Metal Cations: The heterocyclic nitrogen and oxygen atoms could serve as binding sites for metal ions. Depending on the ion, this interaction could lead to fluorescence quenching or enhancement. For example, paramagnetic metal ions often quench fluorescence, while certain closed-shell metal ions can enhance it by promoting rigidity and reducing non-radiative decay pathways.

Anions: While less common for simple oxazoles, appropriately functionalized derivatives can act as anion sensors. The sensing mechanism might involve hydrogen bonding interactions or displacement assays.

Nitroaromatic Explosives: The electron-rich phenyl-oxazole core could potentially interact with electron-deficient nitroaromatic compounds (like explosives) through π-π stacking, leading to fluorescence quenching. This would make it a candidate for trace explosive detection.

To illustrate the potential performance of such a sensing platform, the following table summarizes the characteristics of structurally related oxazole and imidazole-based chemosensors. It is important to note that this data is for comparative purposes and the actual performance of "Oxazole, 4-(3-nitrophenyl)-2-phenyl-" would need to be determined experimentally.

| Sensor Compound | Analyte | Spectroscopic Response | Detection Limit | Reference |

| Symmetrical 1,3,4-oxadiazole (B1194373) derivative with pyrazole (B372694) moieties | Cu²⁺ | "ON-OFF" Fluorescence | 2.14 µM | A new “ON-OFF” fluorescent and colorimetric chemosensor based on 1,3,4-oxadiazole derivative for the detection of Cu 2+ ions - ResearchGate |

| Imidazole-based chemosensor (HL) | CO₃²⁻ | Fluorescence Increase | 5.43 x 10⁻⁷ M | Imidazole-based highly selective and sensitive carbonate anions chemosensor: Design, synthesis, characterization, DFT, and biological screening - PubMed |

| 2-(2-Hydroxyphenyl)-benzimidazole derivatives | Cations | High Quantum Yield | N/A | IMIDAZOLE (B134444) BASED FLUORESCENT CHEMOSENSORS - Goa University |

| 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole based sensor | Fe³⁺ | Fluorescent & Colorimetric | N/A | 2-(4-Nitrophenyl)-4,5-Diphenyl-1h-Imidazole Based Selective and Sensitive Chemosensor for Fluorescent Colorimetric Detection of Fe3+ and Colorimetric Detection of S2- Ions | Request PDF - ResearchGate |

The development of "Oxazole, 4-(3-nitrophenyl)-2-phenyl-" as a chemosensor would require systematic investigation into its photophysical properties, including its absorption and emission spectra, quantum yield, and lifetime in various solvents. Subsequent studies would involve screening its response to a library of potential analytes to determine its selectivity and sensitivity. Optimization of the sensor's performance could be achieved through chemical modification of the core structure.

Future Research Directions and Unexplored Avenues for Oxazole, 4 3 Nitrophenyl 2 Phenyl

Development of Highly Efficient and Sustainable Synthetic Routes

While general methods for the synthesis of 2,4-disubstituted oxazoles are established, dedicated research into the optimal synthesis of Oxazole (B20620), 4-(3-nitrophenyl)-2-phenyl- is a critical first step. researchgate.net Future work should focus on developing methodologies that are not only high-yielding but also align with the principles of green chemistry.

| Proposed Synthetic Strategy | Key Research Focus | Potential Catalysts/Conditions | Expected Advantages |

|---|---|---|---|